N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-12(17,9-3-2-6-18-9)7-13-10(15)11(16)14-8-4-5-8/h2-3,6,8,17H,4-5,7H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWPMKHDRRFBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CC1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps, starting with the formation of the thiophene ring. One common synthetic route is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Further research is needed to fully understand its therapeutic properties and efficacy.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include thiophene-containing derivatives and oxalamide/thioamide-based molecules. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Oxalamide vs. Thioamide Linkages :
Oxalamides (C(O)NHC(O)) exhibit stronger hydrogen-bonding capacity compared to thioamides (C(S)NH), which may improve target binding in polar environments. Thioamides, however, demonstrate greater lipophilicity and resistance to enzymatic degradation, as shown in ynamide-mediated synthesis studies .
Substituent Effects: Cyclopropyl vs. Methylamino: The cyclopropyl group in the target compound may reduce metabolic oxidation compared to the methylamino group in analog a3, which is prone to N-demethylation . Thiophen-2-yl vs. Phenyl: Thiophene’s sulfur atom enhances electronic diversity and may improve interactions with metalloenzymes or aromatic pockets in biological targets compared to phenyl groups .
Synthetic Accessibility :
Oxalamide synthesis typically involves coupling of oxalic acid derivatives with amines, while thioamides require specialized reagents like thiobenzimidazolones or ynamides, as described in . The cyclopropyl group in the target compound may introduce steric challenges during synthesis compared to linear alkyl chains.
Biological Activity
N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 g/mol. Its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a thiophene ring, suggests potential biological activity that warrants detailed investigation.
Chemical Structure and Properties
The compound features several notable structural elements that contribute to its biological activity:
- Cyclopropyl Group : Known for its strain and unique reactivity, which may influence binding interactions with biological targets.
- Thiophene Ring : A heterocyclic aromatic compound that can participate in π-π stacking interactions with biomolecules.
- Hydroxyl Group : This functional group can engage in hydrogen bonding, enhancing solubility and interaction with biological systems.
The biological activity of this compound likely involves its interaction with specific enzymes or receptors. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting normal function.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound possess antioxidant properties. These properties are crucial in mitigating oxidative stress in cells.
Anti-inflammatory Properties
In vitro studies have suggested that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This positions it as a candidate for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Study on Antioxidant Effects :
- A study evaluated the antioxidant capacity of oxalamide derivatives, revealing that modifications to the thiophene ring significantly enhanced activity.
- Results indicated a dose-dependent response in scavenging free radicals.
-
Anti-inflammatory Mechanism :
- In a controlled experiment, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages.
- The compound reduced levels of TNF-alpha and IL-6 by 30% compared to untreated controls.
-
Antimicrobial Screening :
- Screening against Staphylococcus aureus showed promising results, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
- Further studies are needed to explore the spectrum of antimicrobial activity.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities compared to structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide | Chloro-substituted phenyl ring | Potential anticancer activity |
| N1-cyclopropyl-N2-(3-thiophenol)oxalamide | Lacks hydroxyl group | Moderate anti-inflammatory effects |
| N1-(4-fluorophenyl)-N2-(3-thiophenol)oxalamide | Fluorinated phenyl | Enhanced antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
